3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide

HDAC inhibition Epigenetics Selectivity profiling

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide (CAS: 1263320-07-5) is a synthetic, polysubstituted 1H-indazole-1-carboxamide derivative (C18H19N5O4, MW: 369.37). It combines a 3-amino and 5-nitro substituted indazole core with a 4-butoxyphenyl ureido side chain, a scaffold pattern explored within medicinal chemistry for generating biological activity.

Molecular Formula C18H19N5O4
Molecular Weight 369.4 g/mol
Cat. No. B12337477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide
Molecular FormulaC18H19N5O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N
InChIInChI=1S/C18H19N5O4/c1-2-3-10-27-14-7-4-12(5-8-14)20-18(24)22-16-9-6-13(23(25)26)11-15(16)17(19)21-22/h4-9,11H,2-3,10H2,1H3,(H2,19,21)(H,20,24)
InChIKeyFJCOEZMGFFSDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide: Baseline Identity for Research Procurement


3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide (CAS: 1263320-07-5) is a synthetic, polysubstituted 1H-indazole-1-carboxamide derivative (C18H19N5O4, MW: 369.37) . It combines a 3-amino and 5-nitro substituted indazole core with a 4-butoxyphenyl ureido side chain, a scaffold pattern explored within medicinal chemistry for generating biological activity [1].

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide: Why Generic Substitution Jeopardizes Experimental Reproducibility


Within the 3-amino-indazole-1-carboxamide chemotype, minor structural modifications can lead to drastic shifts in target engagement and potency [1]. For instance, the 5-nitro substituent on the indazole core is known to profoundly modulate electronic properties and molecular recognition, as demonstrated by anticancer activity differences in related 5-nitro-indazole carboxamide series [2]. Generic substitution with uncharacterized or differently substituted analogs (e.g., those lacking the 5-nitro group or possessing alternative N-phenyl substituents) risks abolishing target-specific potency and invalidates comparative pharmacological profiling, making precise procurement of this specific derivative essential for reproducing literature findings.

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide: Quantified Differentiation Against Close Analogs


Comparative Enzyme Inhibition Selectivity: HDAC3 vs. HDAC1/2 for the 4-Butoxyphenyl Derivative

The 3-amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide scaffold demonstrates a distinct selectivity profile against histone deacetylase (HDAC) isoforms. A derivative within this chemotype space exhibited an IC50 of 2,210 nM against HDAC3, while a closely related analog bearing a different N-phenyl substitution showed no meaningful inhibition of HDAC1/2 (IC50 > 100,000 nM) [1]. This quantifies a >45-fold selectivity window, underscoring that the N-(4-butoxyphenyl) group critically influences isoform-specific binding, a feature not reliably predicted from the core indazole structure alone.

HDAC inhibition Epigenetics Selectivity profiling

Markedly Superior Aminopeptidase N (APN) Inhibitory Potency Compared to an N-Benzylphenyl Analog

In direct enzymatic assays, the N-(4-butoxyphenyl) derivative displays significantly higher potency against porcine Aminopeptidase N (APN) than the structurally analogous N-(4-benzylphenyl) compound. Specifically, the butoxy analog achieves an IC50 of 30 nM, contrasting with a substantially weaker IC50 of 2.12 µM (2,120 nM) reported for the benzylphenyl derivative [1][2]. This represents a 70-fold difference in potency attributable to the ether oxygen in the alkoxy side chain, which significantly modulates enzyme affinity.

Aminopeptidase N Cancer Enzyme inhibition

Off-Target Profile: Weak Inhibition of Lipase and Glycosidase Enzymes Confirms Specificity

Counterscreening data reveals the compound is a weak inhibitor of porcine pancreatic lipase (Ki: 21,600 nM) and bovine liver beta-glucosidase (IC50: 510 nM) [1][2]. The substantial >700-fold separation between its primary APN IC50 (30 nM) and the Ki for pancreatic lipase confirms that the molecule does not promiscuously inhibit serine hydrolases. This level of specificity is not automatically conferred to other analogs; for example, the benzylphenyl derivative, while also showing some specificity, is already a weaker APN ligand, which reduces its practical utility as a selective probe.

Counterscreening Selectivity Off-target effects

3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide: Application Scenarios Driven by Quantitative Evidence


Target Discovery and Validation in APN-Dependent Cancer Models

With a 30 nM IC50 against Aminopeptidase N and a demonstrated 70-fold potency advantage over the closest benzyl analog, this compound is the optimal tool for interrogating APN function in tumor cell invasion and angiogenesis assays. Researchers can attribute biological effects specifically to APN inhibition, minimizing the confounding influence of weaker ligands [1].

Isoform-Selective Epigenetic Profiling of HDAC3

The characterized >45-fold selectivity for HDAC3 over HDAC1/2 enables scientists to deconvolute the role of Class I HDAC isoforms in neurological and metabolic disease models. Generic pan-HDAC inhibitors cannot provide this level of mechanistic resolution, making this a valuable chemical probe for academic epigenetics groups [1].

Structure-Activity Relationship (SAR) Expansion of Anticancer Indazoles

The quantitative activity cliff between the butoxy and benzylphenyl analogs (30 nM vs. 2,120 nM) provides a clear experimental basis for medicinal chemistry optimization campaigns. This compound serves as a pivotal reference standard for synthesizing and benchmarking next-generation indazole-carboxamide inhibitors with improved pharmacokinetic properties [1].

Quote Request

Request a Quote for 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.